5,5,8,9-tetramethyl-5,6-dihydrotetraazolo[5,1-a]isoquinoline
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Overview
Description
5,5,8,9-tetramethyl-5,6-dihydrotetraazolo[5,1-a]isoquinoline is a heterocyclic compound that belongs to the class of tetrazoloisoquinolines This compound is characterized by its unique structure, which includes a tetrazole ring fused to an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,8,9-tetramethyl-5,6-dihydrotetraazolo[5,1-a]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,5,8,9-tetramethyl-5,6-dihydroisoquinoline with azide compounds under acidic conditions to form the tetrazole ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5,5,8,9-tetramethyl-5,6-dihydrotetraazolo[5,1-a]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the tetrazole or isoquinoline rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5,5,8,9-tetramethyl-5,6-dihydrotetraazolo[5,1-a]isoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 5,5,8,9-tetramethyl-5,6-dihydrotetraazolo[5,1-a]isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,5,8,9-tetramethyl-5,6-dihydrotetrazolo[5,1-a]isoquinoline
- Tetrazolo[5,1-a]isoquinoline derivatives
Uniqueness
5,5,8,9-tetramethyl-5,6-dihydrotetraazolo[5,1-a]isoquinoline is unique due to its specific substitution pattern and the presence of both tetrazole and isoquinoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
331244-66-7 |
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Molecular Formula |
C13H16N4 |
Molecular Weight |
228.29g/mol |
IUPAC Name |
5,5,8,9-tetramethyl-6H-tetrazolo[5,1-a]isoquinoline |
InChI |
InChI=1S/C13H16N4/c1-8-5-10-7-13(3,4)17-12(14-15-16-17)11(10)6-9(8)2/h5-6H,7H2,1-4H3 |
InChI Key |
YDJJMCJGWZVWJF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)C3=NN=NN3C(C2)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1C)C3=NN=NN3C(C2)(C)C |
Origin of Product |
United States |
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